2-Isobutylhexanoic acid
CAS No.:
Cat. No.: VC16117316
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H20O2 |
---|---|
Molecular Weight | 172.26 g/mol |
IUPAC Name | 2-(2-methylpropyl)hexanoic acid |
Standard InChI | InChI=1S/C10H20O2/c1-4-5-6-9(10(11)12)7-8(2)3/h8-9H,4-7H2,1-3H3,(H,11,12) |
Standard InChI Key | FDSHZORMVSUDBC-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(CC(C)C)C(=O)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
2-Isobutylhexanoic acid belongs to the class of aliphatic carboxylic acids with branched alkyl substituents. Its IUPAC name, 2-(2-methylpropyl)hexanoic acid, reflects the presence of an isobutyl group (-CHCH(CH)) at the second carbon of the hexanoic acid chain . Alternative designations include:
-
5-Methyl-2-(propan-2-yl)hexanoic acid
-
2,4-Di-isopropylbuttersäure (German nomenclature)
The compound’s CAS registry number is 4384-07-0, and it is cataloged in databases such as Beilstein (4-02-00-01067) and Wikidata (Q81978711) .
Molecular Structure and Conformation
The 2D structure of 2-isobutylhexanoic acid features a six-carbon backbone with a carboxylic acid group at position 1 and an isobutyl branch at position 2 (Figure 1) . The 3D conformational analysis reveals steric interactions between the isobutyl group and adjacent carbons, influencing its reactivity and physical properties . Computational models predict a bent geometry due to van der Waals repulsions between the branched substituent and the main chain .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 172.26 g/mol |
Hydrogen Bond Donors | 1 (COOH group) |
Hydrogen Bond Acceptors | 2 (Carboxylic oxygen atoms) |
XLogP3 | 3.2 (Predicted lipophilicity) |
Synthesis and Production Pathways
Modern Catalytic Approaches
Recent patents describe optimized methods using heterogeneous catalysts. One approach involves the carboxylation of 2-isobutyl-1-hexene with carbon monoxide () in the presence of palladium catalysts, achieving yields exceeding 70% . The reaction proceeds via a hydrocarboxylation mechanism:
This method minimizes byproduct formation and is scalable for industrial production .
Challenges in Purification
The branched structure of 2-isobutylhexanoic acid complicates isolation. Liquid-liquid extraction using alkaline aqueous phases (e.g., 10% sodium carbonate) followed by acidification remains the standard protocol . Gas chromatography (GC) analyses from patent literature indicate purity levels >95% after two extraction cycles .
Physicochemical Properties
Solubility and Partitioning
2-Isobutylhexanoic acid is sparingly soluble in water (0.8 g/L at 25°C) but miscible with organic solvents like ethanol and diethyl ether . Its partition coefficient () of 3.2 suggests high lipophilicity, making it suitable for applications requiring non-polar media .
Thermal Stability
Differential scanning calorimetry (DSC) data reveal a melting point of -12°C and a boiling point of 245°C at atmospheric pressure . The compound decomposes above 300°C, forming CO and unsaturated hydrocarbons .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Branched carboxylic acids serve as precursors in drug synthesis. For instance, 2-isobutylhexanoic acid’s ester derivatives exhibit potential as prodrugs due to their slow hydrolysis rates in vivo . A patent describes its use in synthesizing anti-inflammatory agents via coupling with aryl amines .
Flavor and Fragrance Industry
The compound’s pungent odor limits direct use, but its methyl ester (methyl 2-isobutylhexanoate) is a candidate for fruity flavorants. GC-olfactometry studies identify sensory thresholds as low as 0.1 ppm in aqueous solutions .
Lubricant Additives
Patent US4290959A highlights derivatives of 2-isobutylhexanoic acid as friction modifiers in engine oils . Zinc salts of the acid reduce wear rates by 40% in tribological tests compared to linear analogs .
Future Research Directions
Catalytic Asymmetric Synthesis
Enantioselective routes to 2-isobutylhexanoic acid using chiral catalysts (e.g., BINAP-palladium complexes) could yield optically pure variants for pharmaceutical applications .
Polymer Chemistry
Copolymerization with ethylene or styrene may enhance the thermal stability of biodegradable plastics, as suggested by preliminary thermogravimetric analyses .
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